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Abstract

Lacosamide is an antiepileptic drug (AED) that exhibits a distinct mechanism of action,
primarily centered on the selective enhancement of the slow inactivation of voltage-gated
sodium channels (VGSCs). This mode of action differentiates it from many traditional AEDs that
primarily target the fast inactivation state of these channels. By stabilizing the slow inactivated
state of VGSCs, lacosamide effectively reduces neuronal hyperexcitability and inhibits
repetitive neuronal firing, key pathophysiological events in epilepsy. This technical guide
provides an in-depth exploration of lacosamide’s core mechanism, supported by quantitative
data from key experiments, detailed experimental protocols, and visualizations of the
underlying pathways and workflows. A secondary, more debated mechanism involving collapsin
response mediator protein 2 (CRMP?2) is also discussed.

Core Mechanism of Action: Selective Enhancement
of Slow Inactivation of Voltage-Gated Sodium
Channels

The primary anticonvulsant effect of lacosamide is attributed to its ability to selectively
enhance the slow inactivation of VGSCs.[1][2][3] Unlike fast inactivation, a process that occurs

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1674222?utm_src=pdf-interest
https://www.benchchem.com/product/b1674222?utm_src=pdf-body
https://www.benchchem.com/product/b1674222?utm_src=pdf-body
https://www.benchchem.com/product/b1674222?utm_src=pdf-body
https://www.benchchem.com/product/b1674222?utm_src=pdf-body
https://aesnet.org/abstractslisting/lacosamide-selectively-enhances-sodium-channel-slow-inactivation
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363714/
https://www.researchgate.net/publication/5905716_The_Investigational_Anticonvulsant_Lacosamide_Selectively_Enhances_Slow_Inactivation_of_Voltage-Gated_Sodium_Channels
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

within milliseconds and is the target of many classical AEDs like carbamazepine and phenytoin,
slow inactivation is a more gradual process, developing over seconds to minutes.[2] This
process is a natural mechanism by which neurons limit sustained high-frequency firing.[1][4]

Lacosamide promotes the transition of VGSCs into the slow inactivated state and stabilizes
this conformation.[5][6] This leads to a reduction in the number of available channels that can
participate in the generation of action potentials, thereby dampening neuronal excitability,
particularly in neurons that are already pathologically depolarized and firing repetitively, as
seen in epileptic foci.[5][7] A key characteristic of lacosamide is its minimal impact on the fast
inactivation process, which may contribute to its favorable side-effect profile compared to other
sodium channel-blocking AEDs.[1][2]

Quantitative Effects on Voltage-Gated Sodium Channels

The following tables summarize the quantitative data from various studies on the effects of
lacosamide on VGSCs.

Table 1: Lacosamide's Effect on the Voltage-Dependence of Slow Inactivation

Hyperpolarizing

Lacosamide Shift in V1/2 of
Cell Type ] o Reference

Concentration Slow Inactivation

(mV)

N1E-115 mouse

100 pM -33+7mV [4]
neuroblastoma
Human Navl1.7 -9.1 + 1.2 mV (for fast

100 pM S [2]
channels inactivation)
Human Navl1.7 Significant

30 uM . : [8]
channels hyperpolarizing shift
Human Navl.7 Significant

300 uM . : [8]
channels hyperpolarizing shift

Table 2: IC50 Values of Lacosamide for Voltage-Gated Sodium Channel Inhibition
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Channel/Current

Cell Type IC50 Value (uM) Reference
Component
Transient Na+ Current

GH3 cells 78 [9]
(INa(T))
Sustained Na+

GH3 cells 34 [9]
Current (INa(L))
Transient Na+ Current

Neuro-2a cells 112 [9]
(INa(T))
Sustained Na+

Neuro-2a cells 26 [9]
Current (INa(L))
CRMP2 Binding

Xenopus oocytes ~5 [6]
(reported)
Neurite Outgrowth Primary hippocampal

i g y hipp p o5 [10]

Inhibition cells

Table 3: Lacosamide's Effect on Repetitive Neuronal Firing
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Experimental

Lacosamide

Concentration/Dos  Observed Effect Reference
Model
e
Decreased frequency
Cultured neocortical Concentration- of spontaneous action 5]
cells dependent potentials and spikes-
per-burst.
Attenuated firing rate
Current clamp in in the later stage of
cultured neurons (10s Not specified the burst, with no [5]
burst) effect in the first
second.
] Effective against
Maximal Electroshock ) ]
] 4.5 mg/kg i.p. MES-induced [11]
(MES) test (mice) )
seizures.
] Effective against
Maximal Electroshock )
3.9 mg/kg p.o. MES-induced [11]
(MES) test (rats) )
seizures.
6 Hz model of Completely
psychomotor seizures 20 mg/kg i.p. antagonized seizure [5]
(mice) occurrence.
) o Significantly alleviated
Pilocarpine-induced
) 30 mg/kg p.o. the frequency of
temporal lobe epilepsy ) [12]
(chronic) spontaneous motor
(rats) .
seizures.
Decreased maximal
) seizure severity and
PTZ-kindled rats 10 mg/kg [13]

increased latency to

stage 3-5 seizures.

The Controversial Role of Collapsin Response
Mediator Protein 2 (CRMP2)
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Some studies have proposed a second mechanism of action for lacosamide involving its
binding to the collapsin response mediator protein 2 (CRMP2), a phosphoprotein involved in
neuronal differentiation and axonal outgrowth.[6][10][14] It has been suggested that this
interaction could contribute to lacosamide's potential disease-modifying effects.[10][15]
However, the binding of lacosamide to CRMP2 is a subject of debate, with other studies failing
to demonstrate a direct and specific interaction using various drug binding assays.[16]

The functional consequences of this potential interaction are also under investigation, with
some reports indicating that lacosamide can inhibit neurotrophin-induced axonal outgrowth in
a CRMP2-dependent manner.[6] The IC50 for this effect was reported to be around 25 uM.[10]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of lacosamide on the biophysical properties of voltage-gated
sodium channels, including activation, fast inactivation, and slow inactivation.

Cell Preparation:

o HEK?293 cells stably expressing the desired human NaV channel subtype (e.g., NaVvV1.7) or
neuronal cell lines (e.g., N1E-115, GH3, Neuro-2a) are cultured under standard conditions.

[8][°]

o For primary neuronal cultures, cortical or hippocampal neurons are isolated from embryonic
or neonatal rodents and cultured for a specified period.[3]

Solutions:

o External Solution (in mM): 140 NaCl, 3 KCI, 1 MgCI2, 1 CaCl2, 10 HEPES, adjusted to pH
7.4 with NaOH.[8]

« Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH
7.3 with CsOH.[8]

Recording Procedure:
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o Cells are transferred to a recording chamber on the stage of an inverted microscope and
perfused with the external solution.

» Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a
resistance of 2-4 MQ when filled with the internal solution.

» Voltage-clamp protocols are applied using an amplifier and data acquisition software. Leak
currents are subtracted online using a P/4 or P/6 procedure.[8]

Voltage Protocols:

e Activation: From a holding potential of -120 mV, cells are depolarized to various test
potentials (e.g., -80 mV to +50 mV in 5 mV increments) for 100 ms.[8]

o Steady-State Fast Inactivation: From a holding potential of -120 mV, a 500 ms conditioning
prepulse to various potentials (e.g., -140 mV to +10 mV in 10 mV increments) is applied,
followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).[8]

o Steady-State Slow Inactivation: From a holding potential of -120 mV, a long-duration (e.g., 5-
30 seconds) conditioning prepulse to various potentials is applied, followed by a brief
hyperpolarizing pulse to remove fast inactivation, and then a test pulse to elicit the sodium
current.[2]

Current-Clamp Recordings of Repetitive Firing

Objective: To assess the effect of lacosamide on the ability of neurons to fire repetitive action
potentials.

Procedure:
» Whole-cell current-clamp recordings are established as described above.
e The resting membrane potential is held at a physiological level (e.g., -70 mV).

o Sustained repetitive firing is evoked by injecting a long depolarizing current step (e.g., 1-30
seconds).[3][5]
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e The frequency and duration of action potential firing are measured before and after the
application of lacosamide.

In Vivo Animal Models of Epilepsy

Objective: To evaluate the anticonvulsant efficacy of lacosamide in established animal models
of seizures and epilepsy.

Models:

» Maximal Electroshock (MES) Test: Seizures are induced by delivering a brief electrical
stimulus through corneal or auricular electrodes. The endpoint is the abolition of the tonic
hindlimb extension.[11][17]

o Pentylenetetrazole (PTZ) Test: Seizures are induced by subcutaneous or intravenous
administration of the chemoconvulsant PTZ. The endpoint is the prevention of clonic or tonic-
clonic seizures.[5][13]

e 6 Hz Psychomotor Seizure Model: A low-frequency electrical stimulus is delivered to induce
a model of therapy-resistant partial seizures.[5]

» Kindling Models (e.g., Amygdala or Hippocampal Kindling): Repeated subconvulsive
electrical stimulation of a specific brain region leads to the progressive development of
seizures. Lacosamide's effect on seizure development and expression is assessed.[5]

o Pilocarpine-Induced Status Epilepticus: A cholinergic agonist, pilocarpine, is used to induce
prolonged seizures, leading to a model of temporal lobe epilepsy.[12]

Drug Administration: Lacosamide is typically administered orally (p.o.) or intraperitoneally (i.p.)
at various doses and at a specific time point before seizure induction.[5][11][12][13]

CRMP2 Binding Assays

Objective: To determine if lacosamide directly binds to CRMP2.

Methods:
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« Affinity "Fishhook" Experiments: Biotinylated lacosamide analogues are used to "fish" for
binding partners in rat brain lysates.[6]

» Radioligand Binding Assays: The binding of radiolabeled lacosamide (e.g., [SH]LCM) to
CRMP2 expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines) is
measured.[6][16]

o Surface Plasmon Resonance (SPR): This techniqgue measures the interaction between
lacosamide and purified CRMP2 in real-time.[16]

Visualizations
Signaling Pathways and Mechanisms

CRMP2 Pathway (Debated)

tabilization of Hyperexcitable Membranes

Click to download full resolution via product page

Caption: Proposed mechanisms of action of lacosamide.

Experimental Workflow: Whole-Cell Patch-Clamp
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Caption: Workflow for a whole-cell patch-clamp experiment.
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Experimental Workflow: In Vivo Anticonvulsant Testing
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Caption: Workflow for in vivo anticonvulsant efficacy testing.

Conclusion

Lacosamide's primary mechanism of selectively enhancing the slow inactivation of voltage-
gated sodium channels provides a targeted approach to reducing neuronal hyperexcitability.
This action, distinct from that of many older AEDs, likely contributes to its efficacy and
tolerability profile. The quantitative data and detailed experimental protocols presented in this
guide offer a comprehensive resource for researchers and drug development professionals
working to further understand and build upon the therapeutic potential of lacosamide and
similar compounds. While the role of CRMP2 in lacosamide's overall profile remains an area
of active investigation, its effects on VGSC slow inactivation are well-established and form the
cornerstone of its anticonvulsant activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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